

# Lavendustin C: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Lavendustin C

Cat. No.: B1674587

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Lavendustin C**, a potent tyrosine kinase inhibitor. This document consolidates key chemical and biological data, outlines detailed experimental protocols, and visualizes relevant signaling pathways to support its application in research and drug development.

## Core Chemical and Physical Data

**Lavendustin C** is a well-characterized inhibitor of several critical protein kinases. Its fundamental properties are summarized below.

Property	Value	Source
CAS Number	125697-93-0	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	275.26 g/mol	<a href="#">[1]</a>
Molecular Formula	C <sub>14</sub> H <sub>13</sub> NO <sub>5</sub>	<a href="#">[1]</a> <a href="#">[2]</a>

## Mechanism of Action and Biological Activity

**Lavendustin C** is a potent inhibitor of Epidermal Growth Factor Receptor (EGFR)-associated tyrosine kinase. It also demonstrates inhibitory activity against other kinases, making it a valuable tool for studying various signaling pathways.

## Kinase Inhibitory Profile

The inhibitory concentrations (IC<sub>50</sub>) of **Lavendustin C** against key kinases are detailed in the following table.

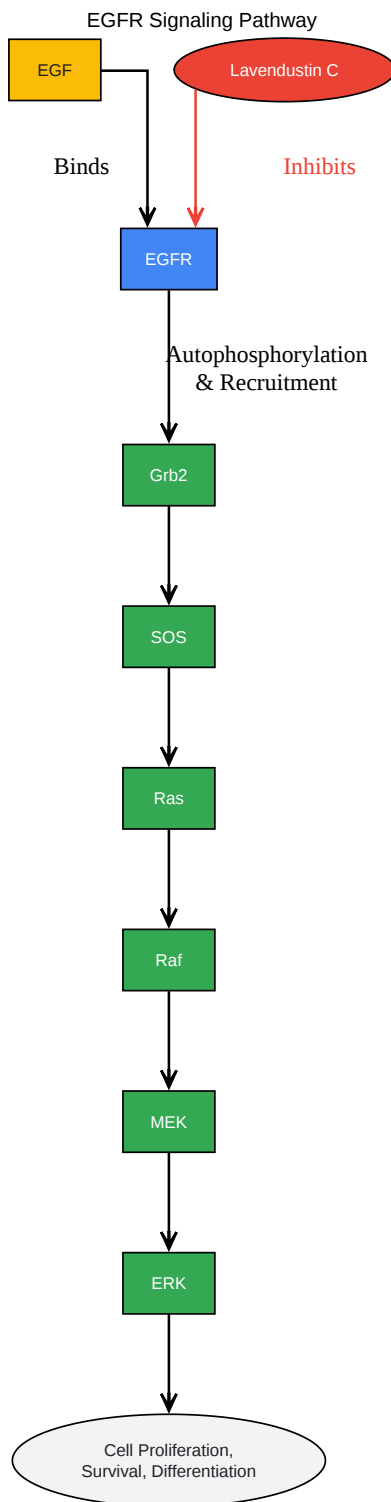
Target Kinase	IC <sub>50</sub>	Source
EGFR-associated tyrosine kinase	11 nM	[3]
pp60c-src kinase	500 nM	[3]
Ca <sup>2+</sup> /calmodulin-dependent kinase II (CaMKII)	200 nM	[3]

## Cellular Effects

At micromolar concentrations (10-150  $\mu$ M), **Lavendustin C** has been shown to inhibit tyrosine kinase-associated neutrophil degranulation and the generation of superoxide.

## Signaling Pathways

**Lavendustin C**'s primary mechanism of action involves the inhibition of EGFR, a key receptor tyrosine kinase that, upon activation by ligands such as EGF, initiates a cascade of downstream signaling events crucial for cell proliferation, differentiation, and survival.



[Click to download full resolution via product page](#)

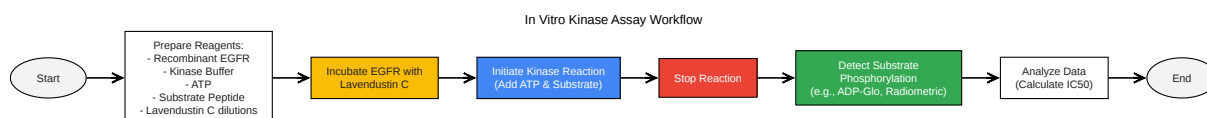
Figure 1: EGFR Signaling Pathway and Inhibition by **Lavendustin C**

## Experimental Protocols

The following section provides detailed methodologies for key experiments involving **Lavendustin C**.

### In Vitro EGFR Kinase Assay

This protocol outlines a method to determine the inhibitory effect of **Lavendustin C** on EGFR kinase activity.



[Click to download full resolution via product page](#)

Figure 2: Workflow for In Vitro Kinase Inhibition Assay

#### Methodology:

- Reagent Preparation:
  - Prepare a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA).
  - Prepare serial dilutions of **Lavendustin C** in the kinase buffer.
  - Prepare a solution of a suitable EGFR substrate peptide (e.g., a poly(Glu, Tyr) 4:1 peptide).
  - Prepare a solution of ATP.
- Kinase Reaction:
  - In a microplate, add recombinant human EGFR enzyme to each well.

- Add the various dilutions of **Lavendustin C** or vehicle control to the wells.
- Pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
- Initiate the kinase reaction by adding the substrate peptide and ATP.
- Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).
- Detection and Analysis:
  - Terminate the reaction.
  - Quantify the amount of phosphorylated substrate using a suitable detection method, such as the ADP-Glo™ Kinase Assay which measures ADP formation, or a radiometric assay measuring the incorporation of  $^{32}\text{P}$  from  $[\gamma\text{-}^{32}\text{P}]\text{ATP}$ .
  - Plot the percentage of inhibition against the logarithm of the **Lavendustin C** concentration and determine the  $\text{IC}_{50}$  value using non-linear regression analysis.

## Cell-Based EGFR Phosphorylation Assay

This protocol describes a method to assess the effect of **Lavendustin C** on EGFR autophosphorylation in a cellular context.

## Cell-Based EGFR Phosphorylation Assay Workflow

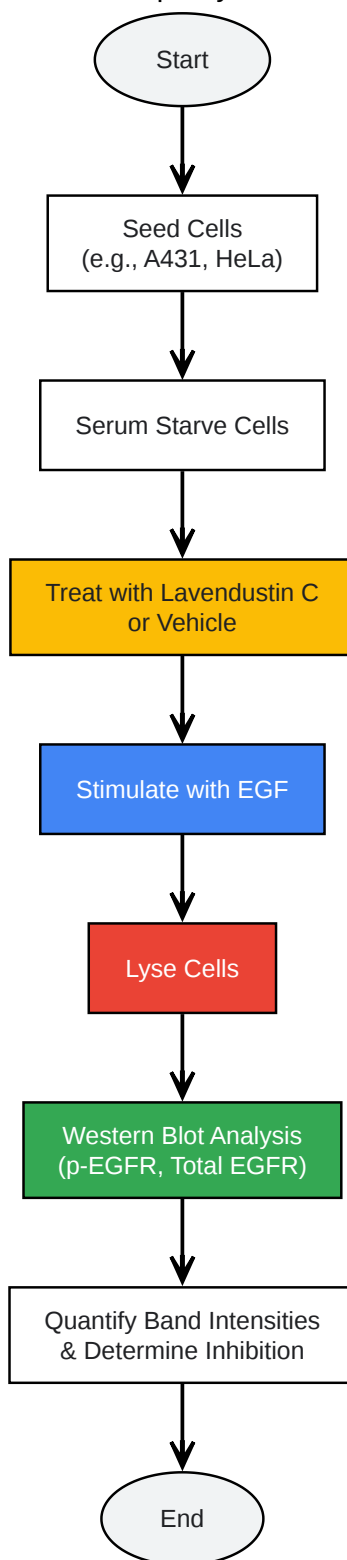
[Click to download full resolution via product page](#)

Figure 3: Workflow for Cell-Based EGFR Inhibition Assay

## Methodology:

- Cell Culture and Treatment:
  - Seed a suitable cell line with high EGFR expression (e.g., A431 or HeLa cells) in a multi-well plate and allow them to adhere overnight.
  - Serum-starve the cells for 12-24 hours to reduce basal EGFR activation.
  - Treat the cells with various concentrations of **Lavendustin C** or a vehicle control for 1-2 hours.
  - Stimulate the cells with a known concentration of EGF (e.g., 100 ng/mL) for a short period (e.g., 5-15 minutes) at 37°C.
- Cell Lysis and Protein Analysis:
  - Wash the cells with ice-cold phosphate-buffered saline (PBS).
  - Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
  - Determine the protein concentration of the cell lysates.
- Western Blotting:
  - Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
  - Block the membrane and probe with a primary antibody specific for phosphorylated EGFR (e.g., anti-phospho-EGFR Tyr1068).
  - Subsequently, probe the membrane with an antibody for total EGFR as a loading control.
  - Use an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Data Analysis:

- Quantify the band intensities using densitometry software.
- Normalize the phospho-EGFR signal to the total EGFR signal for each sample.
- Calculate the percentage of inhibition of EGFR phosphorylation for each **Lavendustin C** concentration relative to the EGF-stimulated control.

## Conclusion

**Lavendustin C** is a versatile and potent inhibitor of EGFR and other tyrosine kinases. The data and protocols presented in this guide are intended to facilitate its effective use in research and to provide a solid foundation for further studies into its therapeutic potential. The provided methodologies can be adapted to investigate the role of the targeted kinases in various cellular processes and disease models.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- To cite this document: BenchChem. [Lavendustin C: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674587#lavendustin-c-cas-number-and-molecular-weight]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)